2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the use of L-prolinamide as a starting material, which undergoes a series of protection and deprotection steps to yield the desired product . Another approach involves the condensation of carboxylic acids with suitable amines, followed by cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, influencing their activity and function. This interaction can lead to various biological effects, such as modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid is unique due to its specific structural features, such as the acetyl group and the stereochemistry of the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(9)5-8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
DWADYZCPVLAXOZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CC(=O)O |
Canonical SMILES |
CC(=O)N1CCCC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.